2-(3-Hydroxypropylthio)thiophene

Description

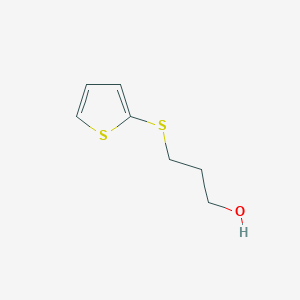

2-(3-Hydroxypropylthio)thiophene is a substituted thiophene derivative characterized by a thiophene ring functionalized with a 3-hydroxypropylthio group (-SCH₂CH₂CH₂OH) at the 2-position. This compound combines the aromatic π-electron system of thiophene with a polar, hydroxyl-terminated side chain, imparting unique physicochemical properties.

Synthesis typically involves nucleophilic substitution or thiol-ene reactions, where a thiophene derivative reacts with 3-mercapto-1-propanol. This contrasts with Stille or Suzuki couplings used for aryl-substituted thiophenes (e.g., 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene) .

Properties

Molecular Formula |

C7H10OS2 |

|---|---|

Molecular Weight |

174.3 g/mol |

IUPAC Name |

3-thiophen-2-ylsulfanylpropan-1-ol |

InChI |

InChI=1S/C7H10OS2/c8-4-2-6-10-7-3-1-5-9-7/h1,3,5,8H,2,4,6H2 |

InChI Key |

QZFZYLBJORDTLI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)SCCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Insights:

- Electronic Effects: The hydroxypropylthio group in 2-(3-Hydroxypropylthio)thiophene is less electron-withdrawing than cyano (-C≡N) or carboxyphenyl groups, preserving the thiophene ring’s aromaticity for electronic applications .

- Synthetic Complexity : Stille coupling (used for fused thiophenes) requires palladium catalysts and stringent conditions, whereas this compound is synthesized via simpler nucleophilic routes .

Reactivity and Functional Performance

- Arylation Reactivity : Thiophene derivatives generally exhibit lower arylation yields compared to furans (e.g., 24.7% for furan vs. 12.4% for thiophene in ). The hydroxypropylthio group may further reduce reactivity due to steric hindrance .

- Hydrodesulfurization (HDS) : In catalytic upgrading, thiophene derivatives with bulky substituents (e.g., tert-butyl or hydroxypropylthio) resist HDS more than unsubstituted thiophenes. This aligns with trends observed for benzothiophenes and dibenzothiophenes .

Physicochemical Properties

Table 2: Property Comparison

| Property | This compound | 2-tert-Butylthiophene | 5-(4-Carboxyphenyl)-2-thiophenecarbonitrile |

|---|---|---|---|

| Solubility | High in polar solvents (e.g., H₂O, EtOH) | Low (lipophilic) | Moderate in DMSO |

| Boiling Point | ~250–300°C (estimated) | ~180°C | >300°C (decomposes) |

| Bioactivity | Potential drug delivery carrier | Limited | Anticancer applications (in vitro) |

| Sulfur Content | Moderate | Low | High |

Key Insights:

- The hydroxypropylthio group significantly increases water solubility compared to tert-butyl or aryl-substituted thiophenes, enabling biomedical applications .

- Natural thiophenes (e.g., from Pluchea indica) exhibit phototoxicity and antimicrobial activity, whereas synthetic derivatives like this compound are less studied biologically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.